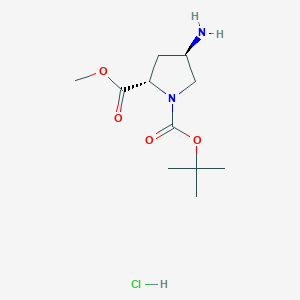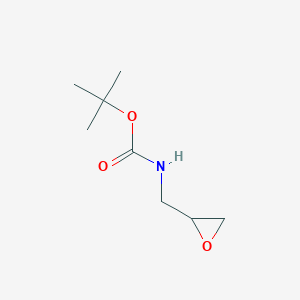dimethyl- CAS No. 100751-62-0](/img/structure/B45161.png)
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl-, is an organic compound that has a wide range of applications in the fields of chemistry and biology. Its unique properties make it an ideal choice for a variety of scientific research applications.
Scientific Research Applications
Silane has a variety of scientific research applications, including the synthesis of polymers, catalysts, and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of pharmaceuticals. Additionally, silane is used in the synthesis of polymers for use in drug delivery systems and in the synthesis of catalysts for use in industrial processes.
Mechanism of Action
Silane is a versatile reagent in organic synthesis due to its ability to form strong bonds with other molecules. It can act as a nucleophile, forming covalent bonds with electrophilic species, or as an electrophile, forming covalent bonds with nucleophilic species. Additionally, silane can act as a Lewis acid, forming coordinate bonds with Lewis bases.
Biochemical and Physiological Effects
Silane has been shown to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, silane has been found to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of membrane phospholipids. Silane has also been found to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
Silane is a versatile reagent with a wide range of applications in the laboratory. Its unique properties make it an ideal choice for a variety of scientific research applications. However, silane can be difficult to work with due to its reactivity and instability. Additionally, silane is flammable and corrosive, and must be handled with caution.
Future Directions
The potential future directions of silane research include the development of new synthesis methods, the development of new catalysts, the exploration of its potential therapeutic applications, and the development of new polymers. Additionally, silane could be used to develop new drug delivery systems, to improve the efficiency of industrial processes, and to create new materials with unique properties.
Synthesis Methods
Silane can be synthesized using a variety of methods, including the reaction of a bromoalkene with a methoxy group in the presence of a Lewis acid catalyst. The reaction is typically conducted in the presence of an organic solvent, such as dichloromethane or ethyl acetate, at room temperature. The product of the reaction is a silane containing a bromoalkene group, which can then be used for further reactions or for the synthesis of other compounds.
properties
IUPAC Name |
(6-bromonaphthalen-2-yl)methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-13-6-7-15-11-16(18)9-8-14(15)10-13/h6-11H,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOFMPPOMQXNLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541716 |
Source


|
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(6-bromo-2-naphthalenyl)methoxy](1,1-dimethylethyl)dimethyl- | |
CAS RN |
100751-62-0 |
Source


|
| Record name | [(6-Bromonaphthalen-2-yl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)










![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
